molecular formula C5H4Cl2N2S B1295554 2,4-Dichloro-5-(methylsulfanyl)pyrimidine CAS No. 7401-98-1

2,4-Dichloro-5-(methylsulfanyl)pyrimidine

Cat. No. B1295554
CAS RN: 7401-98-1
M. Wt: 195.07 g/mol
InChI Key: PQLHCTKAQZYUMI-UHFFFAOYSA-N
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Description

The compound 2,4-Dichloro-5-(methylsulfanyl)pyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . The presence of a methylsulfanyl group in the compound suggests potential for chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related pyrimidine compounds involves various methods. For instance, 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile was synthesized and further reacted with different alkylants to produce various derivatives . Another study described the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives using phenacyl bromide and other reagents, showcasing the versatility in synthesizing pyrimidine derivatives . These methods highlight the potential pathways that could be adapted for the synthesis of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman are employed to investigate the molecular structure of pyrimidine derivatives. The equilibrium geometry and vibrational wave numbers of these compounds can be computed using density functional theory (DFT) methods . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, leading to the formation of new compounds. For example, the reaction of a pyrimidine derivative with chloroacetic acid derivatives resulted in the formation of thieno[2,3-d]pyrimidines, while the use of methyl iodide led to the formation of tris(methylsulfanyl)pyrimidine derivatives . These reactions demonstrate the chemical versatility and reactivity of pyrimidine compounds, which is essential for the development of new chemotherapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be predicted through computational studies. For instance, the nonlinear optical behavior, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) maps provide insights into the stability, charge distribution, and potential reactive sites of these molecules . The MEP analysis indicates regions of negative and positive charge, which are indicative of potential sites for electrophilic and nucleophilic attacks, respectively. These properties are significant for understanding the interaction of the compound with biological systems and its potential as a chemotherapeutic agent.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

DCSMP has been utilized as a key starting material for the synthesis of a variety of heterocyclic compounds. For instance, Kobayashi et al. (2019) developed a method for preparing 7-(het)aryl[1,4]oxathiino[2,3-d]pyrimidine derivatives starting from DCSMP. This process involves treating DCSMP with LDA to generate a lithio derivative, which then reacts with sulfur and phenacyl bromide derivatives to yield pyrimidinyl ketones. These ketones undergo ring closure to produce the desired heterocyclic compounds with potential biological interest (Kobayashi et al., 2019).

Synthesis of Pyrimido-pyrimidinedithiones

DCSMP has also been used in the synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)dithiones, which may have chemotherapeutic uses. The synthesis involves using 4,6-dichloro-2-(methylthio)pyrimidine as a starting material, highlighting the structural similarity and reactivity of DCSMP in forming biologically relevant compounds (Snieckus & Guimarães, 2014).

Preparation of Pyrido[2,3-d]pyrimidines

Riadi and Geesi (2018) reported a novel route for synthesizing 2-monosubstituted pyrido[2,3-d]pyrimidines starting from 2-halogeno- and 2-methylsulfanyl-pyrido[2,3-d]pyrimidines through palladium-catalyzed cross-coupling. This method showcases the potential of DCSMP in synthesizing complex structures using visible light as an energy source, contributing to the development of focused libraries of biologically active compounds (Riadi & Geesi, 2018).

Formation of Condensed Azines

Bakulina et al. (2014) explored the reactivity of 4,6-dichloropyrimidine-5-carbaldehyde, a compound related to DCSMP, with methyl 3-aminocrotonate to synthesize pyrido[2,3-d]pyrimidines. These compounds further react to form pyrimido[4,5,6-de][1,6]naphthyridine derivatives, indicating the potential of DCSMP in the synthesis of condensed azines with intricate structures (Bakulina et al., 2014).

Safety And Hazards

2,4-Dichloro-5-(methylsulfanyl)pyrimidine is considered hazardous . It has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The safety information includes pictograms GHS05,GHS07, and the signal word "Danger" .

Relevant Papers There are several papers related to 2,4-Dichloro-5-(methylsulfanyl)pyrimidine and pyrimidines in general . These papers discuss various aspects of pyrimidines, including their synthesis, anti-inflammatory activities, and structure-activity relationships .

properties

IUPAC Name

2,4-dichloro-5-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2S/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLHCTKAQZYUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288196
Record name 2,4-dichloro-5-(methylsulfanyl)pyrimidine
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Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(methylsulfanyl)pyrimidine

CAS RN

7401-98-1
Record name 7401-98-1
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Record name 2,4-dichloro-5-(methylsulfanyl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-(methylsulphanyl)pyrimidine
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